molecular formula C18H13N3OS2 B2819999 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896345-81-6

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2819999
CAS RN: 896345-81-6
M. Wt: 351.44
InChI Key: QITCLLQFLFBUPK-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Anticancer Properties

A study by Ravinaik et al. (2021) explored the synthesis and anticancer evaluation of compounds related to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide. This research found that several derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming etoposide, a reference drug (Ravinaik et al., 2021).

Synthesis and Chemical Behavior

The synthesis of heterocyclic skeletons involving compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide was studied by Fathalla and Pazdera (2002). They focused on the reactions of related benzimidoyl chlorides with thioamides, yielding diverse cyclic products and exploring different reaction pathways (Fathalla & Pazdera, 2002).

Antioxidant Activity

Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives to evaluate their antioxidant activity. They discovered that these compounds, related to the chemical structure of interest, exhibited significant free radical scavenging activity and showed potential in mitigating acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Supramolecular Gelators

Yadav and Ballabh (2020) explored the role of methyl functionality in N-(thiazol-2-yl) benzamide derivatives, closely related to the compound . They found that certain derivatives displayed gelation behavior in specific solvents, driven by multiple non-covalent interactions (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCLLQFLFBUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(methylthio)benzamide

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